molecular formula C18H29NO3 B6640982 1-(2-Methylphenoxy)-3-[3-(2-methylpropoxy)pyrrolidin-1-yl]propan-2-ol

1-(2-Methylphenoxy)-3-[3-(2-methylpropoxy)pyrrolidin-1-yl]propan-2-ol

Cat. No. B6640982
M. Wt: 307.4 g/mol
InChI Key: PWLBBKQKMDQHCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylphenoxy)-3-[3-(2-methylpropoxy)pyrrolidin-1-yl]propan-2-ol is a chemical compound that is commonly known as PNU-282987. It is a selective agonist for the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), which is a type of ionotropic receptor that is found in the central nervous system. The compound has been studied extensively for its potential applications in the treatment of various neurological disorders.

Mechanism of Action

PNU-282987 acts as a selective agonist for the α7 nAChR, which is a type of ionotropic receptor that is found in the central nervous system. Activation of this receptor leads to the release of neurotransmitters such as acetylcholine and glutamate, which are involved in cognitive function and memory.
Biochemical and Physiological Effects:
PNU-282987 has been shown to have a number of biochemical and physiological effects, including improving cognitive function and memory, reducing inflammation in the brain, and promoting neuroprotection. The compound has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using PNU-282987 in lab experiments is its selectivity for the α7 nAChR, which allows for more specific targeting of this receptor compared to other compounds that may interact with multiple receptors. However, one limitation is that the compound has a relatively short half-life, which may limit its effectiveness in certain experiments.

Future Directions

There are several potential future directions for research on PNU-282987, including further studies on its potential applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, research could focus on developing more stable analogs of the compound that have longer half-lives and improved efficacy. Finally, studies could investigate the potential use of PNU-282987 in combination with other drugs or therapies for enhanced therapeutic effects.

Synthesis Methods

The synthesis of PNU-282987 involves several steps, starting with the reaction of 2-methylphenol with 2-bromoethylamine hydrobromide to form 1-(2-methylphenoxy)-2-aminoethane. This intermediate is then reacted with 3-(2-methylpropoxy)pyrrolidine and 2-bromo-1-(tert-butoxycarbonyl)ethyl trifluoromethanesulfonate to form the final product, PNU-282987.

Scientific Research Applications

PNU-282987 has been studied extensively for its potential applications in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). The compound has been shown to improve cognitive function and memory in animal models of these disorders.

properties

IUPAC Name

1-(2-methylphenoxy)-3-[3-(2-methylpropoxy)pyrrolidin-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3/c1-14(2)12-21-17-8-9-19(11-17)10-16(20)13-22-18-7-5-4-6-15(18)3/h4-7,14,16-17,20H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLBBKQKMDQHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN2CCC(C2)OCC(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylphenoxy)-3-[3-(2-methylpropoxy)pyrrolidin-1-yl]propan-2-ol

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